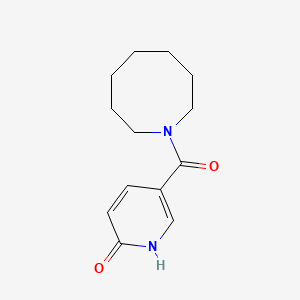![molecular formula C17H16N2O2 B7476214 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide, also known as GW5074, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high specificity for the protein kinase CK1δ, which plays an important role in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
Mécanisme D'action
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide specifically targets CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets of CK1δ, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ by N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the phosphorylation of PER2, leading to the disruption of circadian rhythm regulation. It has also been shown to inhibit the Wnt signaling pathway, leading to the suppression of embryonic development and cancer progression. Furthermore, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to DNA damage, leading to increased cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in lab experiments is its high specificity for CK1δ, which allows for the selective inhibition of this kinase. Furthermore, its small molecule size and ease of synthesis make it a convenient tool for studying the role of CK1δ in different cellular processes. However, one limitation of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in scientific research. One direction is the investigation of its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another direction is the development of more potent and selective CK1δ inhibitors based on the structure of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide. Furthermore, the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in combination with other inhibitors may provide a more effective strategy for targeting CK1δ in different cellular processes.
Méthodes De Synthèse
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydroindole-2-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate. The final step involves the reaction of ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate with benzoyl chloride to form N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide.
Applications De Recherche Scientifique
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used in various scientific research studies to investigate the role of CK1δ in different cellular processes. For example, it has been shown to inhibit the phosphorylation of PER2, a protein involved in circadian rhythm regulation, by CK1δ. It has also been used to study the role of CK1δ in the Wnt signaling pathway, which is involved in embryonic development and cancer. Furthermore, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used to investigate the role of CK1δ in the DNA damage response, which is important for maintaining genomic stability.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(12-18-17(21)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBKQLCLZWBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)


